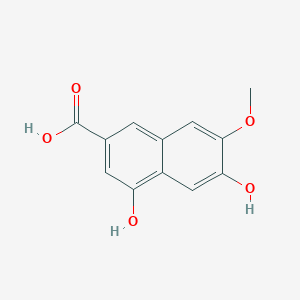

4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid

CAS No.:

Cat. No.: VC18672177

Molecular Formula: C12H10O5

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10O5 |

|---|---|

| Molecular Weight | 234.20 g/mol |

| IUPAC Name | 4,6-dihydroxy-7-methoxynaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H10O5/c1-17-11-4-6-2-7(12(15)16)3-9(13)8(6)5-10(11)14/h2-5,13-14H,1H3,(H,15,16) |

| Standard InChI Key | CEZAADMDKWHKOS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=CC(=CC(=C2C=C1O)O)C(=O)O |

Introduction

Chemical Identity and Structural Features

The compound’s structure derives from the naphthalene ring system, a bicyclic aromatic framework. Key substituents include:

-

Hydroxyl groups (-OH) at C4 and C6, which enhance solubility and enable hydrogen bonding with biological targets.

-

Methoxy group (-OCH₃) at C7, contributing to electron-donating effects that stabilize the aromatic system.

-

Carboxylic acid (-COOH) at C2, offering sites for salt formation or esterification to modify physicochemical properties .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₅ |

| Molecular Weight | 234.20 g/mol |

| Functional Groups | 2× -OH, 1× -OCH₃, 1× -COOH |

| Predicted Solubility | Moderate in polar solvents |

¹H NMR data for analogous compounds (e.g., methyl 4-hydroxy-6-methoxy-2-naphthoate) reveal aromatic proton resonances between δ 7.2–8.1 ppm and methoxy signals near δ 3.9 ppm .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically involves sequential functionalization of naphthalene precursors. A representative route includes:

-

Hydroxylation and Methylation: Starting with 1,4-dihydroxy-2-naphthoic acid, selective protection of hydroxyl groups using propionyl chloride or alkylating agents (e.g., 3-chloropropanol) under basic conditions .

-

Carboxylation: Introduction of the carboxylic acid group via Kolbe-Schmitt or Friedel-Crafts acylation reactions. For example, zinc iodide-promoted cyclization has been employed in related naphthalenecarboxylic acid syntheses .

-

Deprotection: Acidic or basic hydrolysis to remove protective groups, yielding the final product .

Table 2: Synthesis Yields from Analogous Procedures

| Intermediate | Yield (%) | Conditions |

|---|---|---|

| Methyl 4-hydroxy-2-naphthoate | 75 | Propionyl chloride, K₂CO₃ |

| 3-Hydroxypropyl ester derivative | 65 | 3-Chloropropanol, DMF |

Challenges and Optimization

-

Regioselectivity: Ensuring correct positioning of substituents requires careful control of reaction conditions (e.g., temperature, catalyst).

-

Purification: Liquid-liquid extraction and column chromatography are critical due to the polar nature of hydroxyl and carboxylic acid groups .

Physicochemical and Spectral Characterization

Spectroscopic Data

While direct spectral data for 4,6-dihydroxy-7-methoxy-2-naphthalenecarboxylic acid are sparse, related compounds exhibit:

-

IR Spectroscopy: Stretching vibrations at ~3400 cm⁻¹ (-OH), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O of methoxy) .

-

Mass Spectrometry: ESI-MS peaks near m/z 217–234 correspond to [M-H]⁻ ions .

Thermal Stability

Thermogravimetric analysis (TGA) of similar naphthalenecarboxylates shows decomposition onset temperatures >200°C, suggesting moderate thermal stability suitable for pharmaceutical formulations .

Research Gaps and Future Directions

Despite its promise, critical gaps persist:

-

Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).

-

Toxicity Profiling: Acute and chronic toxicity studies are needed to assess safety.

-

Synthetic Scalability: Current methods suffer from moderate yields; flow chemistry or enzymatic catalysis could improve efficiency .

Table 3: Priority Research Areas

| Area | Objective |

|---|---|

| Structure-Activity Relationships | Link substituent positions to bioactivity |

| Formulation Development | Enhance solubility via salt or prodrug forms |

| Target Identification | Screen against kinase or protease libraries |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume